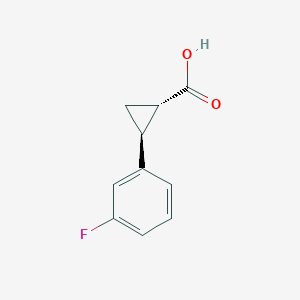

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid, commonly referred to as FCP, is an important organic chemical compound with a wide range of applications in the scientific research and development fields. FCP is a cyclic carboxylic acid with a substituted phenyl group and a fluorine atom, and is a versatile chemical building block for synthesizing a variety of derivatives. FCP has been widely studied due to its unique reactivity, and its applications range from drug development to materials science.

Applications De Recherche Scientifique

Synthesis and Structural Studies

Fluorinated Cyclopropane Synthesis : The synthesis of fluorinated analogs of cyclopropane carboxylic acids, including (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid, has been explored for their potential applications in medicinal chemistry due to their unique electronic properties and structural motifs. The development of methods for the stereoselective synthesis of such compounds involves overcoming challenges associated with the incorporation of fluorine atoms into the cyclopropane ring. These methods leverage the unique reactivity of fluorinated reagents and substrates in cyclopropanation reactions, aiming to improve the efficiency of synthesis and enable the production of compounds with desirable biological activities and metabolic profiles (Pons et al., 2021).

Structural and Conformational Analysis : Studies on the structure and conformation of fluorinated cyclopropane carboxylic acids, including derivatives similar to (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid, have been conducted to understand their molecular geometry, electronic structure, and potential for intramolecular interactions. X-ray crystallography and computational methods are used to analyze the geometries and to investigate the effects of fluorination on molecular conformation and stability. These studies provide insights into how the presence of fluorine atoms affects the chemical and physical properties of cyclopropane derivatives, potentially influencing their biological activity and pharmacokinetics (Fröhlich et al., 2006).

Application in Organic Synthesis and Medicinal Chemistry

- Catalytic Functionalization : The catalytic 1,3-difunctionalization of cyclopropanes, including methods potentially applicable to the synthesis of (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid derivatives, showcases innovative strategies for introducing electronegative substituents into cyclopropane rings. Such methodologies allow for the oxidative C-C bond activation and subsequent introduction of functional groups in a 1,3-relationship, facilitating the synthesis of compounds with predefined molecular shapes and electronic properties. This approach is significant for the design of molecules with specific biological activities or physical properties, leveraging the influence of fluorine's electronegativity on molecular conformation (Banik et al., 2017).

Propriétés

IUPAC Name |

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSJNCVKPWFCPM-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2831375.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide](/img/structure/B2831380.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid](/img/structure/B2831383.png)

![[1-Methyl-5-(oxolan-2-ylmethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2831388.png)